
2-Chloro-3-ethyl-7-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-ethyl-7-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₉ClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of chlorine, ethyl, and fluorine substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethyl-7-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-7-fluoroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective chlorination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-ethyl-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced using appropriate reagents, leading to the formation of quinoline N-oxides or dihydroquinolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, such as Suzuki or Heck reactions, to form various substituted quinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Cross-Coupling: Palladium catalysts (Pd/C) with bases like potassium phosphate (K₃PO₄) in solvents such as toluene or ethanol.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinolines
Aplicaciones Científicas De Investigación
2-Chloro-3-ethyl-7-fluoroquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-ethyl-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of fluorine enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
- 2-Chloro-3-methyl-7-fluoroquinoline
- 2-Chloro-3-ethyl-6-fluoroquinoline
- 2-Chloro-3-ethyl-7-chloroquinoline
Comparison: 2-Chloro-3-ethyl-7-fluoroquinoline is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the fluorine at the 7-position enhances its potential for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Propiedades
Número CAS |
1031928-09-2 |
|---|---|
Fórmula molecular |
C11H9ClFN |
Peso molecular |
209.65 g/mol |
Nombre IUPAC |
2-chloro-3-ethyl-7-fluoroquinoline |
InChI |
InChI=1S/C11H9ClFN/c1-2-7-5-8-3-4-9(13)6-10(8)14-11(7)12/h3-6H,2H2,1H3 |
Clave InChI |
QFDNFIUDIKSSTQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C=C(C=CC2=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-](/img/structure/B12639170.png)
![2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile](/img/structure/B12639174.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)

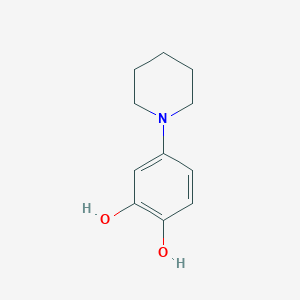
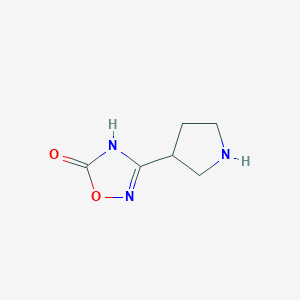
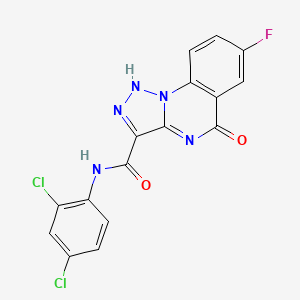
![5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile](/img/structure/B12639215.png)
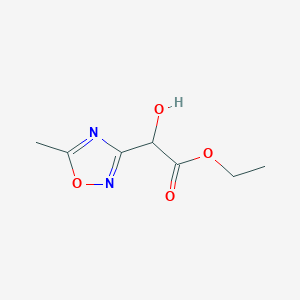
![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)
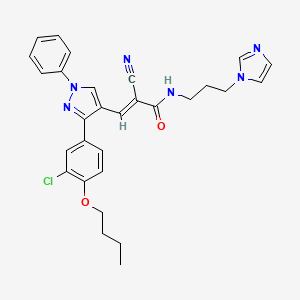
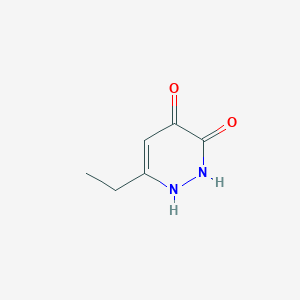
![3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12639238.png)
